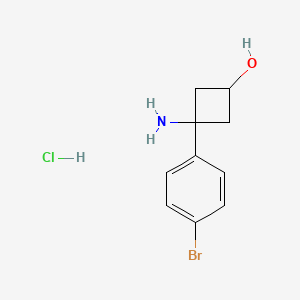

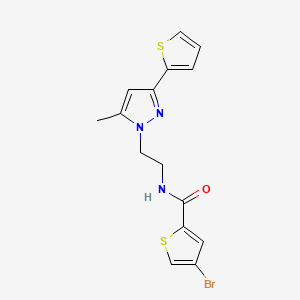

(1s,3s)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 916814-02-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” and its InChI code is "1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2/t8-,10+" .It is a powder and is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Tertiary Amino Alcohols : A study by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl, via reactions with Grignard compounds (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Potential Boron Neutron Capture Therapy (BNCT) Agents : Srivastava, Singhaus, and Kabalka (1997) synthesized an unnatural amino acid as a potential BNCT agent. This included a synthesis pathway involving 4-bromobutene and a 2 + 2 cycloaddition using dichloroketene (Srivastava, Singhaus, & Kabalka, 1997).

Carbon-Carbon Bond Cleavage/Formation : Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed reaction involving 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, producing 4-arylmethyl-3,4-dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2008).

Medicinal Chemistry and Drug Synthesis

Synthesis of Fluorine-18 Labeled Amino Acid for PET : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (Shoup & Goodman, 1999).

Antagonist of Baclofen : Chiefari, Galanopoulos, Janowski, Kerr, and Prager (1987) synthesized Phosphonobaclofen, an antagonist of baclofen, from ethyl 3-(4-chloropheny1)but-2-enoate (Chiefari et al., 1987).

Isolation from Atelia Herbert-Smithii Pittier : Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce, and Stirton (1987) isolated cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid from Atelia herbert-smithii Pittier and determined its structure (Austin et al., 1987).

Material Science and Advanced Applications

Cation Radical Polymerization : Bauld, Aplin, Yueh, Sarker, and Bellville (1996) discussed the cation radical polymerization mechanism, where certain monomers are converted to cyclobutane polymers (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Synthesis of Phosphonobaclofen, an Antagonist of Baclofen : Research by Chiefari et al. (1987) also contributed to the development of Phosphonobaclofen, a specific antagonist of baclofen, for pharmacological evaluation (Chiefari et al., 1987).

Development of Cyclobutane-Containing Scaffolds : Illa, Serrà, Ardiaca, Herrero, Closa, and Ortuño (2019) reported efficient synthetic methodologies for the preparation of products including cyclobutane rings, which could be used in various fields including biomedical applications (Illa et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZKMQGPWMGTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)